molecular formula C16H20N2O2S B2995275 (Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 868376-62-9

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide

Cat. No.: B2995275
CAS No.: 868376-62-9
M. Wt: 304.41
InChI Key: UOKQZOVWLKQPHU-ICFOKQHNSA-N
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Description

(Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzothiazole-derived compound featuring a planar thiazole core substituted with an allyl group at position 3, a methoxy group at position 4, and a pivalamide (2,2-dimethylpropanamide) moiety attached via an imine linkage. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological exploration.

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-6-10-18-13-11(20-5)8-7-9-12(13)21-15(18)17-14(19)16(2,3)4/h6-9H,1,10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKQZOVWLKQPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the structural characteristics, synthesis, and biological activity of this compound, supported by relevant data and case studies.

Structural Characteristics

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of an allyl group and multiple methoxy substitutions enhances its solubility and reactivity, suggesting potential pharmacological applications. The ylidene functional group may also influence the compound's interaction with biological targets.

Synthesis Methods

Synthesis of this compound can be achieved through various organic reactions such as:

  • Knoevenagel Condensation : This method is often used to create compounds with carbon-carbon double bonds.
  • Molecular Hybridization Techniques : Combining different molecular frameworks to enhance biological activity.

Biological Activity

Research on similar benzothiazole derivatives has shown promising results in various biological assays. Here are some key findings related to the biological activity of this compound:

  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial and antifungal properties. For instance, benzothiazole derivatives have been reported to inhibit the growth of pathogenic bacteria and fungi.
  • Anticancer Potential : Studies indicate that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells.
  • Anti-inflammatory Properties : Some derivatives have shown effectiveness in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Comparative Analysis of Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-Methoxybenzo[d]thiazoleBenzo[d]thiazole coreAntibacterialLacks methoxy substitutions
N-(4-Methoxyphenyl)benzamideAromatic amideAnticancerSimple aromatic structure
2-AllylphenolAllyl group presentAntifungalLacks thiazole moiety
5-Methoxy-N-(phenyl)thiophene-2-carboxamideThiophene instead of thiazoleAnti-inflammatoryDifferent heterocycle

Case Studies

Recent studies have highlighted the synthesis and evaluation of benzothiazole derivatives for their anti-tubercular activity. For example:

  • Study on New Benzothiazole Derivatives : A recent publication reported the synthesis of novel benzothiazole compounds which exhibited IC50 values ranging from 7.7 μM to 11.1 μM against Mycobacterium tuberculosis, demonstrating significant potential as anti-tubercular agents .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The target compound’s key differentiator is its pivalamide group, a bulky tertiary alkylamide, which contrasts with analogs bearing smaller or more polar substituents. Below is a comparative analysis of its structural and physicochemical properties against similar compounds:

Compound Name Substituents (R) Molecular Formula Molecular Weight Key Features Reference
(Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)pivalamide Pivalamide C₁₈H₂₁N₂O₂S 335.44 g/mol Bulky alkylamide; Z-configuration
(Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide 4-Cyanobenzamide C₂₀H₁₇N₃O₂S 379.44 g/mol Polar cyano group; enhanced π-π interactions
(Z)-N-(3-Allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrodioxine-carboxamide Dihydrodioxine carboxamide C₂₀H₁₈N₂O₄S 382.40 g/mol Oxygen-rich ring; improved solubility
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide Dimethylamino acryloyl C₂₁H₂₀N₄O₂S 392.48 g/mol Extended conjugation; thiadiazole core
STING Agonist () Carbamoylpyridin-amino group C₂₄H₂₈N₆O₄S 520.59 g/mol Hydroxypropoxy substituent; high polarity

Key Observations:

  • Electronic Effects: Electron-withdrawing groups (e.g., cyano in 4-cyanobenzamide) may enhance binding to aromatic receptors via dipole interactions, whereas the methoxy group in the target compound offers electron-donating properties .
  • Solubility: Analogs with polar substituents (e.g., hydroxypropoxy in ) exhibit higher aqueous solubility, whereas the hydrophobic pivalamide may limit bioavailability .

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